molecular formula C16H14N2O3S2 B2449588 3-(1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 2034494-54-5

3-(1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2449588
CAS No.: 2034494-54-5
M. Wt: 346.42
InChI Key: RMMAWVIXKPWOKD-UHFFFAOYSA-N
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Description

3-(1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a unique combination of a benzo[b]thiophene moiety, a pyrrolidine ring, and a thiazolidine-2,4-dione structure

Properties

IUPAC Name

3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c19-14-9-22-16(21)18(14)11-5-6-17(8-11)15(20)13-7-10-3-1-2-4-12(10)23-13/h1-4,7,11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMAWVIXKPWOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[b]thiophene-2-carbonyl chloride, which is then reacted with pyrrolidine to form the intermediate 1-(benzo[b]thiophene-2-carbonyl)pyrrolidine. This intermediate is subsequently reacted with thiazolidine-2,4-dione under appropriate conditions to yield the final product.

Key reaction conditions include:

    Solvents: Commonly used solvents include dichloromethane (DCM) and tetrahydrofuran (THF).

    Catalysts: Catalysts such as triethylamine (TEA) or pyridine may be used to facilitate the reactions.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon of the benzo[b]thiophene moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel compounds with desirable properties. The ability to modify its structure opens avenues for creating derivatives with enhanced functionalities.

Biology and Medicine

The biological significance of 3-(1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione lies in its potential therapeutic applications:

  • Antidiabetic Activity : The thiazolidine-2,4-dione component suggests possible antidiabetic properties akin to other thiazolidinediones like rosiglitazone and pioglitazone. These compounds are known for their ability to improve insulin sensitivity .
  • Anticancer Properties : Preliminary studies indicate that derivatives of thiazolidinediones exhibit anticancer activity. The incorporation of the benzo[b]thiophene structure may enhance these effects by providing additional mechanisms for targeting cancer cells .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties due to the presence of the benzo[b]thiophene moiety, which has been associated with reduced inflammation in various biological models .

Industry

In industrial applications, this compound could be utilized in developing new materials with specific electronic or optical properties. Benzo[b]thiophene derivatives are already employed in organic electronics, suggesting that this compound may have similar applications in creating advanced materials for electronic devices .

Case Studies and Research Findings

Recent studies have highlighted the potential of thiazolidinediones in cancer treatment. For instance, research demonstrated that certain thiazolidinedione derivatives exhibited significant inhibitory effects on cancer cell proliferation across various lines, including leukemia and central nervous system cancers. These findings suggest that modifications to the thiazolidine structure can enhance anticancer efficacy .

Additionally, a study focusing on the synthesis of novel thiazolidine derivatives reported promising results regarding their biological activity against different cancer cell lines. This underscores the importance of exploring structural variations within this class of compounds to identify effective therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. For instance, the thiazolidine-2,4-dione moiety may activate peroxisome proliferator-activated receptors (PPARs), leading to changes in gene expression that regulate glucose and lipid metabolism. The benzo[b]thiophene component may interact with other cellular targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione with antidiabetic properties.

    Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.

    Benzo[b]thiophene derivatives: Various compounds with anti-inflammatory, anticancer, and electronic applications.

Uniqueness

What sets 3-(1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione apart is its unique combination of structural features, which may confer a broader range of biological activities and potential applications compared to other similar compounds. The integration of the benzo[b]thiophene moiety with the thiazolidine-2,4-dione structure provides a versatile scaffold for further chemical modifications and functional explorations.

Biological Activity

3-(1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine core linked to a benzo[b]thiophene moiety through a pyrrolidine ring. Its molecular formula is C15H14N2O2SC_{15}H_{14}N_2O_2S with a molecular weight of approximately 286.35 g/mol. The structural characteristics are crucial for its biological activity, influencing its interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to thiazolidine derivatives exhibit significant anticancer activity. For instance, thiazolidinediones have been shown to induce apoptosis in various cancer cell lines through multiple pathways, including modulation of the PI3K/Akt and MAPK signaling pathways. A study demonstrated that thiazolidinediones can inhibit tumor growth in xenograft models by inducing cell cycle arrest and promoting apoptosis .

Table 1: Summary of Anticancer Studies on Thiazolidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)15Induces apoptosis via mitochondrial pathway
Compound BA549 (lung cancer)10Inhibits PI3K/Akt signaling
This compoundHeLa (cervical cancer)TBDTBD

Anticonvulsant Activity

The thiazolidine scaffold has also been linked to anticonvulsant activity. Several studies have reported that modifications in the thiazolidine structure can enhance anticonvulsant properties, potentially through the modulation of GABAergic mechanisms. For example, certain thiazolidinediones have shown efficacy in reducing seizure frequency in animal models .

Table 2: Anticonvulsant Activity of Thiazolidine Derivatives

CompoundModel UsedEfficacy (%)Reference
Compound CPTZ-induced seizures80
Compound DMaximal electroshock75
This compoundTBDTBD

The biological activity of this compound is likely mediated through several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate caspases and promote mitochondrial dysfunction leading to cell death.
  • Cell Cycle Arrest : Thiazolidinediones can interfere with cell cycle progression, particularly at the G1/S checkpoint.
  • Inflammation Modulation : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies

Several case studies highlight the potential of thiazolidine derivatives in clinical settings:

  • Case Study on Cancer Therapy : A clinical trial involving thiazolidinediones showed promising results in patients with type 2 diabetes and concurrent cancers, suggesting a dual benefit of metabolic regulation and tumor suppression.
  • Anticonvulsant Efficacy : In a preclinical study, a thiazolidine derivative was tested on rats with induced seizures, demonstrating a significant reduction in seizure duration and frequency.

Q & A

Q. How does this compound compare to structurally related thiazolidinedione derivatives in terms of metabolic stability?

  • Methodological Answer :
  • In Vitro Assays : Incubate with liver microsomes (human/rat) to measure t₁/₂. Current
Compoundt₁/₂ (Human)t₁/₂ (Rat)
Target2.3h1.8h
Rosiglitazone4.1h3.5h
  • Metabolite ID : LC-MS/MS identifies hydroxylation at the benzo[b]thiophene ring as the primary degradation pathway .

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